(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
CAS No.: 2253619-69-9
Cat. No.: VC5558840
Molecular Formula: C9H9ClF5N
Molecular Weight: 261.62
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2253619-69-9 |
---|---|
Molecular Formula | C9H9ClF5N |
Molecular Weight | 261.62 |
IUPAC Name | (1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1 |
Standard InChI Key | STQLRWXDMRHOJV-FJXQXJEOSA-N |
SMILES | C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride belongs to the class of fluorinated amines, featuring a chiral center at the C1 position and a trifluoromethyl group at the ortho position of the phenyl ring . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications.
The molecular formula is C₉H₉ClF₅N, with a molecular weight of 261.62 g/mol . Key identifiers include:
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IUPAC Name: (1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride
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InChIKey: HOSGUHSZHHQLIO-FJXQXJEOSA-N
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉ClF₅N | |
Molecular Weight | 261.62 g/mol | |
CAS Number | 2253619-69-9 | |
Stereochemistry | (1S) configuration | |
Solubility | Not fully characterized |
Synthesis and Industrial Production
Synthetic Pathways
Structural and Stereochemical Analysis
Stereochemical Significance
The (1S) configuration is critical for biological activity, as enantiomeric purity influences binding affinity to target proteins . X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of fluorine atoms and the trifluoromethyl group, which contribute to the molecule’s dipole moment and lipophilicity .
Spectroscopic Data
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¹⁹F NMR: Peaks at δ -70 ppm (CF₃) and δ -110 ppm (CF₂).
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¹H NMR: Doublet for the NH₂ group (δ 3.2 ppm, J = 6.5 Hz) and multiplet for aromatic protons (δ 7.3–7.8 ppm) .
Applications in Pharmaceutical Research
Role in Drug Discovery
Fluorinated amines like this compound are prized for their metabolic stability and ability to modulate enzyme activity. While direct therapeutic applications remain under investigation, analogs have shown promise as:
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IDO1 Inhibitors: Similar phenyl urea derivatives exhibit IC₅₀ values of 0.1–0.6 μM in cancer immunotherapy .
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Agrochemical Intermediates: Fluorine’s electronegativity enhances pesticide binding to target receptors.
Table 2: Comparative Activity of Fluorinated Amines
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